REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+]([C:19]1[CH:20]=[C:21]([C:27]#[N:28])[C:22](=[CH:25][CH:26]=1)[C:23]#[N:24])([O-])=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][C:19]2[CH:20]=[C:21]([C:27]#[N:28])[C:22](=[CH:25][CH:26]=2)[C:23]#[N:24])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
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Name
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|
Quantity
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14.53 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
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Name
|
|
Quantity
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10.47 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
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Name
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|
Quantity
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16.69 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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170 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled
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Type
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FILTRATION
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Details
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the solids were filtered off
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Type
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WASH
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Details
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rinsed with EtOAc
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The resulting residue was partitioned between EtOAc and 2 M NaOH solution in a 500-mL separation funnel
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Type
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WASH
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Details
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The organic phase was subsequently washed with 1 M HCl, saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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|
Type
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product
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Smiles
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C(C1=CC=CC=C1)OC1=CC=C(OC=2C=C(C(C#N)=CC2)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |